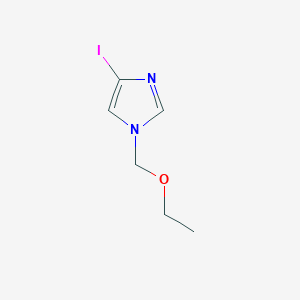

1-(ethoxymethyl)-4-iodo-1H-imidazole

Description

Contextualization of Imidazole (B134444) Chemistry in Advanced Organic Synthesis

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in chemistry and biology. researchgate.net It is a fundamental component of the amino acid histidine, the purine bases in nucleic acids, and numerous natural products and pharmaceuticals. longdom.org The unique electronic properties of the imidazole ring, including its aromaticity and amphoteric nature, allow it to participate in a wide range of chemical transformations and biological interactions. longdom.org

In advanced organic synthesis, the imidazole scaffold serves as a versatile building block for the construction of molecules with diverse functionalities. The development of efficient methods for the synthesis and functionalization of imidazoles is an active area of research, driven by the demand for novel compounds with tailored properties. longdom.org

Strategic Importance of Halogenated Heterocycles in Synthetic Methodology

Halogenated heterocyclic compounds are indispensable tools in modern synthetic chemistry. The presence of a halogen atom on a heterocyclic ring provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Among the halogens, iodine is particularly valuable due to the relatively weak carbon-iodine bond, which facilitates its participation in reactions such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. semanticscholar.org

These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, have revolutionized the way chemists construct complex molecular architectures. researchgate.netyoutube.comlibretexts.org The ability to selectively introduce new substituents at a specific position on a heterocyclic ring by leveraging the reactivity of a halogen atom is a key strategy in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Rationale for the Academic Investigation of 1-(Ethoxymethyl)-4-iodo-1H-imidazole

The academic investigation of this compound is driven by its strategic design, which addresses key challenges in imidazole chemistry. The compound incorporates two crucial features: a protecting group on one of the imidazole nitrogens and an iodine atom at the C4-position.

The ethoxymethyl (EOM) group serves as a protecting group for the N1-position of the imidazole ring. This is essential because the N-H proton of an unprotected imidazole is acidic and can interfere with many organometallic reactions. By protecting the nitrogen, the regioselectivity of subsequent reactions is controlled, directing functionalization to other positions of the ring. The EOM group is stable under a variety of reaction conditions but can be readily removed when desired.

The iodine atom at the C4-position is the key to the synthetic utility of this intermediate. It serves as a versatile precursor for a wide array of transformations, enabling the introduction of various substituents at this position.

Table 1: Key Reactions for the Functionalization of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl/heteroaryl-1-(ethoxymethyl)-1H-imidazole |

| Heck Coupling | Alkene, Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-Alkenyl-1-(ethoxymethyl)-1H-imidazole |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 4-Alkynyl-1-(ethoxymethyl)-1H-imidazole |

| Metal-Halogen Exchange | Organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature | 1-(Ethoxymethyl)-1H-imidazol-4-yl-lithium |

The resulting organolithium species from the metal-halogen exchange can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the C4-position, as detailed in the table below.

Table 2: Electrophilic Quenching of 1-(Ethoxymethyl)-1H-imidazol-4-yl-lithium

| Electrophile | Functional Group Introduced |

| Aldehydes/Ketones | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Alkyl halides | Alkyl |

| Disulfides | Thioether |

The ability to perform these transformations on the this compound core allows for the systematic and predictable synthesis of a vast array of substituted imidazole derivatives. This modular approach is highly valuable in drug discovery and materials science, where the synthesis of libraries of related compounds is often necessary to identify candidates with optimal properties.

By first introducing a desired substituent at the C4-position and then, if necessary, modifying or removing the ethoxymethyl protecting group, chemists can access a wide range of imidazole scaffolds that would be difficult to prepare using traditional ring-synthesis methods. This strategic functionalization of a pre-formed imidazole ring highlights the importance of intermediates like this compound in modern synthetic chemistry. The versatility of this compound facilitates the exploration of chemical space around the imidazole core, contributing to the development of new bioactive molecules and functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(ethoxymethyl)-4-iodoimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2O/c1-2-10-5-9-3-6(7)8-4-9/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXNXDWSOSVTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=C(N=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethoxymethyl 4 Iodo 1h Imidazole

Overview of Precursor Strategies for Imidazole (B134444) Core Functionalization

The functionalization of the imidazole ring is a cornerstone of heterocyclic chemistry, providing access to a vast array of derivatives with diverse properties. researchgate.net Synthetic strategies can be broadly categorized into two main approaches: the construction of the substituted imidazole ring from acyclic precursors, or the direct functionalization of a pre-formed imidazole core. nih.govorganic-chemistry.org

Direct functionalization is often more step-economical and involves the substitution of hydrogen atoms at the carbon or nitrogen positions of the imidazole ring. youtube.com The imidazole ring can undergo electrophilic substitution reactions, such as halogenation and nitration. youtube.com However, the reactivity of the different positions on the ring (C2, C4, and C5) can be similar, often leading to challenges in regioselectivity. rsc.orgyoutube.com For instance, direct electrophilic substitution on an unprotected imidazole can yield a mixture of mono- and polysubstituted products. youtube.comgoogle.com

To achieve regiocontrol, chemists employ directing groups or protecting groups. youtube.comnih.gov Protecting the N-1 position with a suitable group not only prevents reactions at this site but also modulates the electronic properties of the ring, thereby influencing the position of subsequent electrophilic attacks. nih.govacs.org Metalation of the C-H bonds using strong bases, followed by quenching with an electrophile, is another powerful strategy for the regioselective introduction of substituents at specific carbon atoms. youtube.com The choice of precursor and functionalization strategy is therefore critical for the efficient and selective synthesis of target molecules like 1-(ethoxymethyl)-4-iodo-1H-imidazole.

Direct Iodination Approaches to 4-Iodoimidazoles

Direct iodination of the imidazole ring is a common method for introducing an iodine atom, which can then serve as a handle for further transformations such as cross-coupling reactions. researchgate.net Various reagents and conditions have been developed for the iodination of imidazoles. A frequent challenge is controlling the extent and position of iodination, as di- and tri-iodinated byproducts can readily form. google.comorgsyn.org

Common iodinating agents include molecular iodine (I₂) in the presence of a base like sodium hydroxide (B78521), google.comchemicalbook.com and N-iodosuccinimide (NIS). youtube.com The reaction of imidazole with iodine and sodium hydroxide in water can produce 4-iodo-1H-imidazole, but often requires careful control of stoichiometry and pH to minimize the formation of 4,5-diiodoimidazole. google.comchemicalbook.com One patented method describes an optimized process where an excess of imidazole is used to suppress the formation of di- and tri-iodo species, with the unreacted imidazole being recovered and recycled. google.com Another approach involves the deiodination of a polyiodinated intermediate; for example, 4-iodo-1H-imidazole can be synthesized by the selective reduction of 2,4,5-triiodo-1H-imidazole or 4,5-diiodo-imidazole. chemicalbook.comgoogle.com

The iodination of N-protected imidazoles proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. youtube.com The introduction of a protecting group at the N-1 position, such as an ethoxymethyl group, generally increases the electron density of the ring, further activating it towards electrophilic attack.

The mechanism involves the attack of the π-electrons of the imidazole ring on an electrophilic iodine source (e.g., I⁺, or a polarized I-I bond). This attack forms a positively charged intermediate known as a σ-complex or arenium ion, where the iodine atom is attached to a carbon atom (C2, C4, or C5) and the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is influenced by the position of attack and the nature of the N-protecting group. Finally, a base present in the reaction mixture removes a proton from the same carbon atom, restoring the aromaticity of the imidazole ring and yielding the iodinated product. youtube.com In the case of reagents like iodine-triphenylphosphine-imidazole, a phosphonium (B103445) salt intermediate is proposed to be the active species. rsc.org

Achieving regioselectivity in the iodination of N-protected imidazoles is crucial for synthesizing a specific isomer like this compound. The position of iodination (C2, C4, or C5) is primarily governed by the electronic and steric effects of the N-1 substituent. youtube.comnih.gov

The N-1 protecting group plays a pivotal role in directing the incoming electrophile. For many N-alkyl or N-aryl imidazoles, substitution occurs preferentially at the C5 position due to a combination of steric hindrance at C2 and electronic activation. However, by carefully selecting the protecting group and reaction conditions, iodination can be directed to the C4 position. rsc.orgnih.gov

Optimization of the reaction protocol involves several factors:

Iodinating Agent : The reactivity of the iodinating agent (e.g., I₂, NIS, I₂/PPh₃) can influence selectivity. youtube.comrsc.org

Solvent : The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby impacting the reaction outcome. rsc.orgnih.gov

Temperature : Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.

Base : In reactions using I₂, the choice and amount of base can control the concentration of the active electrophile and prevent side reactions. google.com

A common strategy to obtain the 4-iodo isomer is to first prepare 4,5-diiodoimidazole, which can be synthesized from imidazole and excess iodine. orgsyn.org The di-iodinated compound can then be selectively mono-deiodinated or functionalized. Alternatively, direct iodination of an N-protected imidazole can be optimized. For example, a study on the iodination of chlorinated aromatic compounds using silver salts demonstrated that the choice of reagent and solvent significantly impacts regioselectivity, a principle that can be applied to heterocyclic systems. nih.gov

| Substrate | Reagents | Solvent | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole | I₂, NaOH | Water | 4-Iodo-1H-imidazole & 4,5-Diiodo-1H-imidazole | 70.2% (for 4-iodo) | chemicalbook.com |

| Imidazole | I₂, NaOH, KI (cosolvent) | Water | 4-Iodo-1H-imidazole | Not specified | google.com |

| Imidazole | I₂, NaOH | Not specified | 4,5-Diiodoimidazole | 70.0% | google.com |

| 4,5-Diiodoimidazole | Na₂SO₃ | DMF | 4-Iodo-1H-imidazole | Not specified | google.com |

N-Protection Strategies: Introduction of the Ethoxymethyl Group

Nitrogen-protecting groups are indispensable tools in imidazole chemistry. acs.org They serve multiple purposes: preventing unwanted reactions at the imidazole nitrogen (such as N-alkylation or protonation), improving the solubility of imidazole derivatives in organic solvents, and directing the regioselectivity of subsequent C-H functionalization reactions. nih.gov

The ethoxymethyl (EOM) group is an acetal-type protecting group. Like the analogous 1-(1-ethoxyethyl) capes.gov.bracs.org and [2-(trimethylsilyl)ethoxy]methyl (SEM) groups, acs.org the EOM group is valuable for its stability under various reaction conditions and its relatively straightforward introduction and removal. The presence of the EOM group at the N-1 position influences the electronic distribution within the imidazole ring, which can be exploited to direct electrophilic substitution reactions like iodination. nih.gov

The introduction of the ethoxymethyl group onto the imidazole nitrogen is typically achieved through an N-alkylation reaction. This involves treating the imidazole precursor with an ethoxymethylating agent in the presence of a base.

The most common precursor for this transformation is ethoxymethyl chloride (EOM-Cl) . The general procedure involves deprotonating the N-H of the imidazole ring with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting imidazolide (B1226674) anion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of EOM-Cl to form the N-C bond and displace the chloride ion. researchgate.net

| Imidazole Substrate | Alkylating Agent | Base | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| 4-Nitroimidazole | Alkyl halides (e.g., C₂H₅I) | K₂CO₃ | Acetonitrile (B52724) | Heating to 60°C | researchgate.net |

| Imidazole | Alkyl iodide | LDA | Not specified | Litiation followed by alkylation | youtube.com |

| 4-Iodo-1H-imidazole | Ethoxymethyl chloride (EOM-Cl) | NaH | THF or DMF | 0°C to room temperature | General Method |

The regioselectivity of N-alkylation can be an issue for unsymmetrically substituted imidazoles (e.g., 4-iodoimidazole), which can potentially yield two different N-alkylated isomers (N1 and N3). The ratio of these products can be influenced by the choice of solvent, counter-ion, and alkylating agent. youtube.com

Two primary synthetic pathways can be envisioned for the preparation of this compound, differing in the order of the iodination and N-protection steps.

Pathway A: Protection Followed by Iodination

N-Protection: Imidazole is first protected with the ethoxymethyl group to yield 1-(ethoxymethyl)-1H-imidazole.

Imidazole + EOM-Cl + Base → 1-(Ethoxymethyl)-1H-imidazole

Iodination: The protected intermediate is then subjected to regioselective iodination to introduce the iodine atom at the C4 position.

1-(Ethoxymethyl)-1H-imidazole + Iodinating Agent → this compound

This pathway is often preferred because the protecting group can effectively direct the iodination to the desired position and prevent the formation of over-iodinated products. The steric bulk and electronic influence of the EOM group are key to controlling the regioselectivity of the electrophilic attack. youtube.comnih.gov

Pathway B: Iodination Followed by Protection

Iodination: Imidazole is first iodinated to form the 4-iodo-1H-imidazole precursor. This step requires careful optimization to maximize the yield of the mono-iodinated product and minimize byproducts like 4,5-diiodoimidazole. google.comchemicalbook.com

Imidazole + Iodinating Agent → 4-Iodo-1H-imidazole

N-Protection: The 4-iodo-1H-imidazole is then alkylated with ethoxymethyl chloride.

4-Iodo-1H-imidazole + EOM-Cl + Base → this compound

This pathway's main challenge lies in the initial selective synthesis of 4-iodo-1H-imidazole. orgsyn.orggoogle.com However, with optimized and scalable procedures for this precursor now available, google.comchemicalbook.com this route is also a viable and practical option. The N-alkylation of 4-iodoimidazole (B15931) must also be controlled to ensure the EOM group is introduced at the desired nitrogen (N1), leading to the correct final product.

Alternative Synthetic Routes and Methodological Innovations

While a standard two-step synthesis involving iodination and subsequent N-alkylation is a plausible route to this compound, modern synthetic chemistry continually seeks more efficient, atom-economical, and environmentally benign alternatives. Innovations in multi-component reactions and the application of green chemistry principles offer promising avenues for the synthesis of this and other similarly substituted imidazoles.

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants, represent a highly efficient approach to complex molecule synthesis. scispace.com While a specific MCR for the direct synthesis of this compound has not been prominently reported, the general strategies for imidazole synthesis via MCRs could be adapted.

For instance, the Debus synthesis, one of the earliest examples of imidazole synthesis, involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. nanomaterchem.com Conceptually, a modified MCR could be envisioned where a pre-functionalized aldehyde or amine component introduces the ethoxymethyl group. However, the incorporation of an iodo-substituent at a specific position within an MCR framework presents a significant regioselectivity challenge.

More advanced MCRs for the synthesis of substituted imidazoles have been developed, some of which utilize catalysts to control selectivity. rsc.org For example, catalytic procedures have been investigated for the three-component reaction of a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt to yield 2,4,5-trisubstituted imidazoles, and four-component reactions involving an additional amine to produce 1,2,4,5-tetrasubstituted imidazoles. rsc.org A hypothetical MCR for this compound could potentially involve a glyoxal (B1671930) derivative, an iodo-containing building block, and an ethoxymethylamine, though the feasibility and optimization of such a reaction would require significant experimental investigation.

A novel three-component condensation between an amine, an aldehyde, and an α-acidic isocyanide has been shown to efficiently produce substituted 2-imidazolines, which are precursors to imidazoles. nih.gov The adaptation of such a method would depend on the availability and stability of the required iodo- and ethoxymethyl-functionalized starting materials.

Table 1: Conceptual Multi-Component Reaction for this compound

| Component 1 | Component 2 | Component 3 | Potential Catalyst | Product |

| Iodo-functionalized glyoxal derivative | Formaldehyde | Ethoxymethylamine | Acid or metal catalyst | This compound |

| Glyoxal | Iodo-substituted aldehyde | Ethoxymethylamine | Lewis or Brønsted acid | A mixture of regioisomers including this compound |

| α-Iodo-α-isocyanoacetate | Aldehyde | Ethoxymethylamine | Copper or other transition metals | Functionalized imidazole precursor |

This table presents a conceptual framework and does not represent experimentally verified reactions for the direct synthesis of the target compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov These principles can be applied to optimize the synthesis of this compound, focusing on aspects like atom economy, solvent selection, and the use of catalysts.

A key step in the likely synthesis of this compound is the N-alkylation of 4-iodo-1H-imidazole. Traditional N-alkylation methods often employ strong bases like sodium hydride and anhydrous aprotic solvents like DMF or THF, which pose safety and environmental hazards. rsc.orgotago.ac.nz Green alternatives to these conditions are actively being explored.

The use of phase-transfer catalysts or solid-supported bases, such as potassium hydroxide on alumina, can facilitate N-alkylation under milder and more environmentally friendly conditions. ciac.jl.cn For instance, the N-alkylation of imidazoles with alkyl halides has been successfully carried out in the presence of KOH on alumina, often with good yields and the potential for catalyst recycling. ciac.jl.cn

Solvent selection is another critical aspect of green chemistry. The use of water as a solvent for the synthesis of imidazoles is highly desirable. chemicalbook.com While the solubility of all reactants, particularly the iodo-imidazole and chloromethyl ethyl ether, in water may be a challenge, the use of co-solvents or surfactant-based systems could overcome this limitation. The use of greener solvents like dialkyl carbonates for N-alkylation has also been reported as a more environmentally benign alternative to traditional alkylating agents and solvents. researchgate.net

The atom economy of the reaction can be improved by designing synthetic routes that minimize the formation of byproducts. MCRs, by their nature, often exhibit high atom economy. scispace.com In the context of a two-step synthesis, optimizing the stoichiometry and reaction conditions to maximize the yield of each step is crucial.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Potential Benefits |

| Solvent Selection | Anhydrous DMF or THF | Water, ethanol, or PEG 400 | Reduced toxicity and environmental impact. chemicalbook.com |

| Catalysis | Stoichiometric strong base (e.g., NaH) | Catalytic amount of a phase-transfer catalyst or solid-supported base (e.g., KOH/Al2O3) | Reduced waste, easier work-up, potential for catalyst recycling. ciac.jl.cn |

| Atom Economy | Stepwise synthesis with potential for side reactions | One-pot or multi-component reaction | Higher efficiency, reduced waste generation. scispace.com |

| Use of Safer Reagents | Use of potentially hazardous alkylating agents | Use of dialkyl carbonates or other less toxic electrophiles | Improved safety profile of the reaction. researchgate.net |

Considerations for Scalable Laboratory Synthesis

The transition of a synthetic procedure from a small-scale laboratory experiment to a larger, scalable process introduces a new set of challenges that must be carefully considered. For the synthesis of this compound, key considerations would include the management of reaction exotherms, efficient purification methods, and the handling of potentially hazardous reagents on a larger scale.

A versatile and scalable method for producing N-functionalized imidazoles has been reported which involves the initial preparation of sodium imidazolate (NaIm) from the neutralization of molten imidazole with sodium hydroxide, followed by dehydration. rsc.orgpsu.edu This NaIm intermediate can then be reacted with an appropriate alkyl halide. This approach avoids the use of more hazardous reagents like sodium hydride. rsc.orgpsu.edu Adapting this method for 4-iodo-1H-imidazole would provide a more scalable and safer route to the corresponding sodium salt, which could then be reacted with chloromethyl ethyl ether.

The purification of the final product on a larger scale is a critical step. While laboratory-scale purifications often rely on column chromatography, this method can be cumbersome and expensive for larger quantities. Crystallization is a preferred method for large-scale purification. Therefore, the development of a robust crystallization procedure for this compound would be a key aspect of a scalable synthesis. This would involve a systematic study of different solvent systems to identify conditions that provide the product in high purity and yield.

Heat management is another important consideration. The N-alkylation reaction can be exothermic, and on a larger scale, efficient heat dissipation is necessary to prevent runaway reactions and ensure product quality. The use of a jacketed reactor with controlled heating and cooling would be essential.

Finally, a thorough risk assessment of all reagents and reaction steps is imperative for a safe scale-up. This includes understanding the toxicity and reactivity of starting materials like chloromethyl ethyl ether and any byproducts that may be formed. orgsyn.org

Reactivity and Derivatization Pathways of 1 Ethoxymethyl 4 Iodo 1h Imidazole

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

The iodine atom at the C-4 position makes 1-(ethoxymethyl)-4-iodo-1H-imidazole an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organic halide with an organoboron compound, typically a boronic acid or boronic ester. nih.gov For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-4 position.

The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The catalytic cycle involves three key steps: oxidative addition of the iodo-imidazole to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. semanticscholar.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. arkat-usa.orgias.ac.in

Table 1: Typical Components for Suzuki-Miyaura Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the cross-coupling cycle |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the palladium center and modulates its reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |

| Solvent | Dioxane, Toluene, DMF, Water mixtures | Solubilizes reactants and influences reaction rate |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Vinylboronic esters | Source of the new carbon substituent |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is the method of choice for forming a C(sp²)-C(sp) bond, effectively attaching a terminal alkyne to the C-4 position of the imidazole (B134444) ring. synarchive.com This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI). organic-chemistry.org

The mechanism involves the palladium-catalyzed cycle, similar to the Suzuki coupling, and a copper-catalyzed cycle. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the organopalladium intermediate. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov This reaction provides a direct route to 4-alkynyl-1H-imidazole derivatives, which are valuable building blocks in medicinal chemistry and materials science. nih.govresearchgate.net

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as the solvent |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Provides the alkynyl group for coupling |

Negishi Coupling and Other Organometallic Transformations

The Negishi coupling offers a highly effective route for C-C bond formation by coupling an organic halide with an organozinc reagent. wikipedia.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc compounds. wikipedia.orgorganic-chemistry.org This allows for the coupling of this compound with a wide range of alkyl, vinyl, aryl, and benzyl (B1604629) zinc reagents, which can be challenging to achieve with other methods. researchgate.net

The reaction is catalyzed by palladium or nickel complexes. wikipedia.org The organozinc reagent is typically prepared beforehand or generated in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. The use of specialized ligands can be crucial for achieving high efficiency, especially with sterically hindered substrates. organic-chemistry.orgnih.gov

Directed Metalation and Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful, non-catalytic method for activating the C-4 position of this compound. This transformation converts the relatively unreactive C-I bond into a highly nucleophilic organometallic species, which can then react with a variety of electrophiles.

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

The iodine atom in this compound can be readily swapped for a lithium atom through a lithium-halogen exchange reaction. wikipedia.org This is typically achieved by treating the iodo-imidazole with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). harvard.edunih.gov The rate of exchange generally follows the trend I > Br > Cl, making iodo-substrates ideal for this transformation. princeton.edu

The reaction generates a highly reactive intermediate, 1-(ethoxymethyl)-1H-imidazol-4-yl-lithium. This organolithium species is a potent nucleophile and can be "quenched" by adding a wide range of electrophiles to the reaction mixture. nih.govrsc.org This two-step sequence provides a versatile method for introducing diverse functional groups at the C-4 position. nih.govfigshare.comresearchgate.net

Applications in Functional Group Interconversion

The true synthetic power of the lithium-halogen exchange is realized in its application for functional group interconversion. By choosing the appropriate electrophile to quench the 1-(ethoxymethyl)-1H-imidazol-4-yl-lithium intermediate, a vast array of 4-substituted imidazoles can be synthesized. rsc.org This strategy effectively transforms the C-I bond into a C-C, C-H, C-O, or C-S bond, among others.

For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. Reaction with an aldehyde or ketone introduces a secondary or tertiary alcohol, respectively. Using N,N-dimethylformamide (DMF) as the electrophile leads to the formation of an aldehyde. This method provides a predictable and high-yielding pathway to derivatives that might be difficult to access through other synthetic routes.

Table 3: Functional Group Interconversion via Lithium-Halogen Exchange and Electrophilic Quench

| Electrophile | Reagent Example | Resulting Functional Group at C-4 | Product Class |

|---|---|---|---|

| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH | Carboxylic Acid |

| Aldehyde | N,N-Dimethylformamide (DMF) | -CHO | Aldehyde |

| Ketone | Acetone | -C(OH)(CH₃)₂ | Tertiary Alcohol |

| Disulfide | Dimethyl disulfide (MeSSMe) | -SMe | Thioether |

| Proton Source | H₂O | -H | De-iodinated Imidazole |

Based on analogous reactions on related 1-(ethoxymethyl)-imidazole systems. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Imidazoles

Nucleophilic aromatic substitution (SNAr) is a crucial reaction for the modification of aromatic and heteroaromatic rings. nih.gov The feasibility of SNAr on a halogenated imidazole, such as this compound, is contingent upon the electronic properties of the imidazole ring and the nature of the attacking nucleophile.

Direct SNAr on aryl iodides is generally challenging unless the aromatic ring is activated by potent electron-withdrawing groups. In the case of this compound, the imidazole ring itself is electron-rich, which can impede classical SNAr pathways. However, the iodine atom can be displaced under specific conditions, particularly in metal-catalyzed coupling reactions that may proceed through mechanisms related to or competing with SNAr.

The presence of the iodine atom at the C4 position provides a reactive site for various cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. While not strictly SNAr in the classical sense, these transformations achieve a similar net substitution of the iodine atom.

| Reaction Type | Description | Applicability to this compound |

|---|---|---|

| Classical SNAr | Two-step addition-elimination mechanism via a Meisenheimer complex. nih.gov Favored by strong electron-withdrawing groups. | Generally disfavored due to the electron-rich nature of the imidazole ring. |

| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura coupling where the iodine atom serves as an excellent leaving group in the palladium catalytic cycle. | Highly applicable for the introduction of diverse functional groups at the C4 position. |

N-Deprotection and Transformations of the Ethoxymethyl Group

The ethoxymethyl (EOM) group is a commonly employed protecting group for the nitrogen atom of imidazoles. Its removal is a critical step in many synthetic sequences, unmasking the N-H functionality for further derivatization.

Common methods for the cleavage of acetal-type protecting groups include:

Aqueous Acid: Treatment with dilute aqueous acids such as hydrochloric acid or sulfuric acid.

Lewis Acids: In non-aqueous media, Lewis acids can be employed.

Other Reagents: Reagents like p-toluenesulfonic acid in a protic solvent are also effective.

The choice of deprotection strategy is crucial to avoid unintended side reactions, particularly with other acid-sensitive functional groups that may be present in the molecule.

Following the removal of the EOM group, the resulting 4-iodo-1H-imidazole possesses a free N-H group, which is nucleophilic and can participate in a variety of chemical transformations. nih.gov This allows for the introduction of a wide array of substituents at the N1 position, significantly expanding the molecular diversity that can be achieved from the initial building block.

Common functionalization reactions for the N-H imidazole include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base. nih.gov

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl imidazoles.

N-Acylation: Treatment with acyl chlorides or anhydrides to introduce acyl groups. nih.gov

The ability to selectively functionalize the N1 position after deprotection is a powerful tool in the synthesis of complex imidazole-containing molecules. nih.gov

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkyl-4-iodoimidazole |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | N-Aryl-4-iodoimidazole |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., triethylamine) | N-Acyl-4-iodoimidazole |

Explorations into Ring-Opening or Rearrangement Reactions

The imidazole ring is an aromatic heterocycle and is generally stable under a wide range of reaction conditions. Ring-opening or rearrangement reactions of this compound are not commonly reported in the academic literature. Such transformations would likely require harsh conditions that disrupt the aromaticity of the imidazole core.

While certain imidazole-containing systems can undergo rearrangements, such as the Dimroth rearrangement in related triazole systems, or ring-opening under specific enzymatic or photochemical conditions, these are not considered general or academically prominent pathways for simple N-protected iodoimidazoles under typical synthetic conditions. The stability of the imidazole ring is a key feature that contributes to its utility as a scaffold in medicinal chemistry and materials science. nih.gov

Theoretical and Computational Investigations of 1 Ethoxymethyl 4 Iodo 1h Imidazole

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals and the resulting charge distribution are fundamental to a molecule's chemical behavior. Computational analyses offer precise insights into these electronic features.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. nih.gov For imidazole (B134444) derivatives, the HOMO-LUMO gap reflects the molecule's potential for intermolecular charge transfer. irjweb.com

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for an Imidazole Derivative

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2967 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8096 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.4871 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.2449 | Resistance to change in electron configuration |

| Electronegativity | χ | 4.05315 | Power to attract electrons |

| Electrophilicity Index | ω | 3.6508 | Propensity to accept electrons |

Note: Data is illustrative and based on a studied imidazole derivative to demonstrate the output of computational analysis. irjweb.com

The distribution of electron density within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be quantified through methods like Mulliken population analysis and visualized using Molecular Electrostatic Potential (MEP) maps. informaticsjournals.co.inresearchgate.net

MEP maps are valuable tools for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to attack by electrophiles. Regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net

For 1-(ethoxymethyl)-4-iodo-1H-imidazole, computational analysis would be expected to show:

Negative Potential: Concentrated around the nitrogen atoms of the imidazole ring due to their high electronegativity and lone pairs of electrons. The oxygen atom of the ethoxymethyl group would also exhibit a negative potential. These sites are the primary centers for interaction with electrophiles and for hydrogen bonding.

Positive Potential: Located around the hydrogen atoms attached to the imidazole ring and the ethoxymethyl group.

Mulliken charge analysis provides numerical values for the partial charge on each atom, offering a quantitative picture of electron distribution.

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The ethoxymethyl group attached to the imidazole ring in this compound provides significant conformational flexibility.

The key rotational degrees of freedom would be around the N-CH2 and CH2-O bonds of the ethoxymethyl substituent. Quantum chemical calculations can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This process identifies the lowest energy (most stable) conformers and the energy barriers for interconversion between them. In similar heterocyclic compounds, steric interactions and intramolecular electronic effects, such as hyperconjugation, dictate the preferred conformations. For some substituted imidazoles, significant rotation of substituents out of the imidazole plane has been observed to achieve a more stable geometry. irjweb.com Understanding the dominant conformer(s) in a given environment is crucial as the molecular shape influences its reactivity and intermolecular interactions.

Reaction Mechanism Elucidation via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, especially DFT, are powerful for elucidating the detailed mechanisms of chemical reactions. nih.gov These methods allow for the mapping of the entire reaction pathway from reactants to products, including the identification of high-energy transition states and intermediate species.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the critical configuration that must be achieved for a reaction to proceed. Characterizing the geometry and energy of the TS is essential for understanding reaction rates and mechanisms.

For this compound, a key reaction is the substitution of the iodine atom, which is a common step in the synthesis of more complex derivatives (e.g., in Suzuki or Sonogashira cross-coupling reactions). Computational chemists can model these reactions by:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Locating the Transition State: Using algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Verifying the Transition State: Performing a frequency calculation. A true TS is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

By calculating the energy difference between the reactants and the transition state (the activation energy), researchers can predict the feasibility and kinetics of a proposed synthetic step.

The insights gained from electronic structure analysis and transition state theory can be integrated to predict a molecule's reactivity and selectivity.

Selectivity: Computational methods can predict the regioselectivity of reactions. For example, in an electrophilic aromatic substitution on the imidazole ring, calculations of the MEP and the atomic charges on the ring's carbon atoms can predict which position is most susceptible to attack. The locations of the HOMO and LUMO can also indicate the most likely sites for nucleophilic and electrophilic interactions, respectively. By comparing the activation energies for different possible reaction pathways, the most favorable product can be predicted. For instance, if a reaction could proceed via two different transition states leading to two different products, the pathway with the lower activation energy will be the dominant one, thus determining the reaction's selectivity.

Simulation of Spectroscopic Signatures (e.g., NMR, vibrational frequencies from computation)

Computational quantum chemistry serves as a powerful tool for the prediction and interpretation of spectroscopic data. For a molecule like this compound, Density Functional Theory (DFT) would be the most probable method of choice due to its balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation:

The prediction of 1H and 13C NMR chemical shifts would likely be performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov This approach has proven effective in calculating the magnetic shielding tensors of nuclei in molecules. The computational workflow would involve:

Geometry Optimization: The first step is to obtain a stable 3D conformation of the molecule. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).

NMR Calculation: Following optimization, the GIAO method is applied at the same level of theory to calculate the isotropic shielding values for each nucleus.

Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). The chemical shift of a nucleus X is given by δX = σTMS - σX, where σ is the calculated isotropic shielding value.

The expected output would be a table of calculated chemical shifts for each unique proton and carbon atom in this compound, which could then be compared with experimental data for validation.

Vibrational Frequencies (FT-IR and Raman) Simulation:

The simulation of infrared (IR) and Raman spectra for this compound would also rely on DFT calculations. The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the vibrational frequencies, IR intensities, and Raman activities of the normal modes.

Scaling Factors: It is a known issue that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To account for this, the calculated frequencies are typically scaled by an empirical factor specific to the level of theory used.

Visualization and Assignment: The calculated vibrational modes can be visualized to understand the nature of the atomic motions (e.g., stretching, bending, or torsional modes). This aids in the assignment of the bands observed in experimental FT-IR and FT-Raman spectra. A detailed assignment can be achieved through a Potential Energy Distribution (PED) analysis. mdpi.com

The results of these simulations would provide a comprehensive understanding of the vibrational properties of the molecule, aiding in the interpretation of experimental spectra.

Illustrative Data Tables:

The following tables represent the type of data that would be generated from such computational studies, based on findings for similar imidazole derivatives. Note: These are hypothetical values for illustrative purposes only.

Table 1: Simulated 1H and 13C NMR Chemical Shifts (ppm) for this compound.

| Atom | Simulated 1H Chemical Shift (ppm) | Atom | Simulated 13C Chemical Shift (ppm) |

| H (imidazole ring) | 7.85 | C2 (imidazole ring) | 138.2 |

| H (imidazole ring) | 7.20 | C4 (imidazole ring) | 95.6 |

| H (methylene bridge) | 5.40 | C5 (imidazole ring) | 120.5 |

| H (methylene of ethyl) | 3.60 | C (methylene bridge) | 75.1 |

| H (methyl of ethyl) | 1.25 | C (methylene of ethyl) | 65.3 |

| C (methyl of ethyl) | 15.4 |

Table 2: Simulated Vibrational Frequencies (cm-1) for this compound.

| Vibrational Mode | Simulated Frequency (cm-1) | IR Intensity | Raman Activity |

| C-H stretch (imidazole) | 3150 | Medium | Low |

| C-H stretch (ethyl) | 2980 | High | Medium |

| C=N stretch (imidazole) | 1580 | High | High |

| C-I stretch | 550 | Medium | High |

| C-O-C stretch | 1100 | High | Low |

Solvent Effects and Environmental Interactions on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can be used to investigate these effects on this compound.

Implicit Solvation Models:

A common approach to modeling solvent effects is through the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method is computationally efficient and can provide valuable insights into how the solvent affects properties such as:

Geometrical Parameters: The bond lengths and angles of the molecule can change in response to the polarity of the solvent.

Spectroscopic Signatures: The NMR chemical shifts and vibrational frequencies can be recalculated in the presence of the solvent continuum to predict solvent-induced shifts.

Electronic Properties: The dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) can be influenced by the solvent, which in turn affects the molecule's reactivity and electronic transitions (UV-Vis spectra).

Explicit Solvation Models:

For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit solvation models can be employed. In this approach, a number of solvent molecules are included in the calculation along with the solute molecule. This method is more computationally intensive but can provide a more accurate picture of the local solvent environment.

By performing these calculations in a variety of solvents with different polarities, a comprehensive understanding of the solvatochromic effects and the influence of the environment on the molecular properties of this compound could be developed.

Table 3: Hypothetical Solvent Effects on the Dipole Moment and HOMO-LUMO Gap of this compound.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 3.2 | 5.8 |

| Dichloromethane | 8.9 | 4.5 | 5.6 |

| Ethanol | 24.6 | 5.1 | 5.5 |

| Water | 78.4 | 5.8 | 5.4 |

Advanced Analytical Methodologies for Structural Characterization in Research Contexts

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial confirmation of a newly synthesized compound's molecular formula. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the elemental composition.

For 1-(ethoxymethyl)-4-iodo-1H-imidazole, with a molecular formula of C₆H₉IN₂O, the expected exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a protonated molecular ion [M+H]⁺ peak that corresponds closely to this calculated value, usually within a few parts per million (ppm). This level of accuracy allows for the confident differentiation from other potential molecular formulas with the same nominal mass.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₉IN₂O |

| Monoisotopic Mass | 251.9759 u |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and proximity of atoms within a molecule.

For this compound, ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). The ¹³C NMR spectrum reveals the number of different carbon environments.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imidazole (B134444) H-2 | ~7.6 | s | 1H |

| Imidazole H-5 | ~7.1 | s | 1H |

| -O-CH₂ -N- | ~5.4 | s | 2H |

| -O-CH₂ -CH₃ | ~3.5 | q | 2H |

To unambiguously assign the signals observed in the 1D NMR spectra and to confirm the connectivity of the atoms, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying adjacent protons. For this compound, a COSY spectrum would show a correlation between the quartet of the ethoxy methylene (B1212753) protons and the triplet of the ethoxy methyl protons, confirming the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations between the imidazole protons and the methylene bridge carbon (-O-C H₂-N-) would confirm the attachment of the ethoxymethyl group to the imidazole nitrogen.

In cases where this compound is a crystalline solid, solid-state NMR (ssNMR) could provide valuable information about the structure and packing in the solid state. This technique can distinguish between different polymorphs (crystalline forms) of the compound, which may have different physical properties.

X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)

Should single crystals of this compound of suitable quality be grown, X-ray crystallography offers the most definitive structural information. This technique provides a three-dimensional model of the molecule, showing precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This would unequivocally confirm the connectivity and stereochemistry of the molecule. While a crystal structure for the parent 4-iodo-1H-imidazole has been reported, a specific structure for the ethoxymethyl derivative would require a dedicated crystallographic study.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reaction.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a non-volatile compound like this compound. A sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.

A typical HPLC analysis for purity would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. Detection is commonly performed using a UV detector, as the imidazole ring is UV-active. A pure sample would ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Table 3: Exemplar HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

By employing these advanced analytical methodologies, researchers can confidently establish the structure and purity of this compound, which is a critical step in any research and development context.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the synthesis of "this compound," GC-MS is particularly valuable for monitoring the reaction progress by identifying volatile intermediates, starting materials, and byproducts.

The synthesis of "this compound" may involve the reaction of 4-iodo-1H-imidazole with a reagent such as chloromethyl ethyl ether. Potential volatile intermediates that could be monitored by GC-MS include unreacted starting materials and solvents. The successful application of GC-MS for such analyses often depends on the thermal stability and volatility of the analytes. While "this compound" itself may have limited volatility due to its molecular weight and polarity, GC-MS can be an effective tool for analyzing related, more volatile species.

The mass spectrum of "this compound" obtained via GC-MS would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would provide structural information. Key expected fragmentation pathways include:

Loss of the ethoxymethyl group: Cleavage of the N-CH₂ bond would result in a fragment ion corresponding to the 4-iodo-1H-imidazolyl cation.

Loss of an ethoxy radical: This would lead to the formation of a [M - OCH₂CH₃]⁺ ion.

Cleavage of the ethyl group: Fragmentation of the ethoxymethyl side chain could result in the loss of an ethyl radical, leading to a [M - CH₂CH₃]⁺ ion.

Loss of the iodine atom: This would generate a fragment corresponding to the 1-(ethoxymethyl)-1H-imidazolyl cation.

A hypothetical table of major expected mass fragments for "this compound" is presented below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

| 252 | Molecular Ion [M]⁺ | [C₆H₉IN₂O]⁺ |

| 207 | [M - OCH₂CH₃]⁺ | [C₄H₄IN₂]⁺ |

| 195 | [M - CH₂OCH₂CH₃]⁺ | [C₃H₂IN₂]⁺ |

| 125 | [M - I]⁺ | [C₆H₉N₂O]⁺ |

| 59 | [CH₂OCH₂CH₃]⁺ | [C₃H₇O]⁺ |

This table is illustrative of expected fragmentation patterns and is not based on reported experimental data.

Other Advanced Spectroscopic and Spectrometric Techniques for Detailed Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For "this compound," both ¹H NMR and ¹³C NMR are fundamental.

¹H NMR would provide information on the number and chemical environment of the protons. The expected signals would include those for the imidazole ring protons, the methylene protons of the ethoxymethyl group, and the methyl and methylene protons of the ethyl group.

¹³C NMR would reveal the number of unique carbon atoms and their chemical environments. Signals would be expected for the carbons of the imidazole ring, the methylene carbon of the ethoxymethyl bridge, and the carbons of the ethyl group.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between atoms.

COSY would show correlations between adjacent protons, for example, between the methylene and methyl protons of the ethyl group.

HSQC would correlate directly bonded proton and carbon atoms, confirming the assignment of each carbon to its attached proton(s).

HMBC would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for confirming the connection of the ethoxymethyl group to the nitrogen of the imidazole ring and the position of the iodine atom.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for "this compound," based on general values for similar structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Imidazole C-2 | ~7.5-7.8 | ~135-140 |

| Imidazole C-4 | - | ~80-90 |

| Imidazole C-5 | ~7.0-7.3 | ~120-125 |

| N-CH₂-O | ~5.2-5.5 | ~75-80 |

| O-CH₂-CH₃ | ~3.4-3.7 | ~65-70 |

| O-CH₂-CH₃ | ~1.1-1.3 | ~14-16 |

This table is illustrative of expected chemical shifts and is not based on reported experimental data.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For "this compound," HRMS would confirm the molecular formula C₆H₉IN₂O by matching the experimentally determined mass to the calculated exact mass.

Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands for "this compound" would include C-H stretching and bending frequencies for the alkyl and aromatic-like imidazole ring protons, C-N stretching, and C-O stretching vibrations.

Applications in Advanced Organic Synthesis and Materials Science Non Biological Focus

Role as a Versatile Synthon for Complex Molecular Scaffolds

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. 1-(ethoxymethyl)-4-iodo-1H-imidazole functions as a robust synthon for introducing the imidazole (B134444) moiety into larger, more complex molecular architectures. The EOM protecting group ensures that the imidazole nitrogen does not interfere with reactions targeting the carbon-iodine bond, and it can be readily removed later in a synthetic sequence to reveal the N-H functionality if desired.

The primary utility of this compound lies in its role as a precursor for a wide array of functionalized imidazole derivatives. The carbon-iodine bond is particularly amenable to substitution via various metal-catalyzed cross-coupling reactions. This allows for the direct attachment of diverse chemical groups—such as alkyl, aryl, or acetylenic fragments—to the C-4 position of the imidazole ring.

For instance, the iodine atom can be replaced through reactions like Suzuki, Stille, Heck, and Sonogashira couplings. This versatility has been demonstrated in the broader class of 4-iodoimidazoles, which are used as scaffolds to build libraries of substituted imidazole compounds. nih.gov A solid-phase synthesis approach using an immobilized 4-iodoimidazole (B15931) scaffold highlights the adaptability of this core structure for creating diverse molecular libraries. nih.gov The use of this compound in such syntheses offers the advantage of performing these coupling reactions under conditions that might otherwise be incompatible with an unprotected imidazole N-H group. Following the coupling reaction, the EOM group can be cleaved to yield a 4-substituted-1H-imidazole, a common structural motif in many complex heterocyclic systems.

Table 1: Synthetic Transformations at the C-4 Position of the Iodo-Imidazole Scaffold

| Reaction Type | Reagent/Catalyst System | Resulting Functional Group |

|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst | Aryl/Alkyl |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts | Alkynyl |

| Heck Coupling | Alkene, Pd Catalyst | Alkenyl |

| Buchwald-Hartwig | Amine, Pd Catalyst | Amino |

This table illustrates the principal reactions enabled by the 4-iodo group, making the scaffold a key building block for complex heterocycles.

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in transition-metal catalysis and as organocatalysts in their own right. nih.gov They are typically generated from imidazolium (B1220033) salts. This compound serves as an excellent starting material for crafting custom NHC ligands.

The synthesis of an NHC precursor generally involves the N-alkylation or N-arylation of an imidazole derivative to form an imidazolium salt. nih.govresearchgate.net Starting with this compound, a synthetic chemist can first use the iodo group as a handle to introduce a desired functional group at the C-4 position via cross-coupling. This functional group can be designed to tune the steric or electronic properties of the resulting NHC ligand. Following this modification, the EOM protecting group can be removed to give a 4-substituted-1H-imidazole. Subsequent reaction with an alkyl or aryl halide, followed by deprotonation, would yield the target N-heterocyclic carbene. This stepwise approach allows for the synthesis of highly tailored NHC ligands that are not easily accessible through other routes.

Integration into Polymeric Structures or Advanced Materials

The unique chemical handles on this compound make it a prime candidate for incorporation into advanced materials like functional polymers and metal-organic frameworks, where the properties of the imidazole ring can be exploited.

Imidazole and its derivatives are known to be components of functional polymers, valued for properties such as ionic conductivity and the ability to coordinate with metal ions. nih.gov The synthesis of such polymers often requires monomers that can be linked together through polymerization reactions.

This compound can be readily converted into a polymerizable monomer. For example, a Sonogashira or Suzuki coupling reaction could be used to attach a polymerizable group, such as a vinyl or styrenyl unit, to the C-4 position. The resulting molecule could then be polymerized. After polymerization, the EOM protecting groups along the polymer chain could be removed, exposing the imidazole N-H groups. This would yield a polymer decorated with imidazole functionalities, which could then be used for applications such as proton-conducting membranes or as a scaffold for immobilizing catalytic metal nanoparticles.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers. nih.gov The imidazole moiety is a popular component in MOF linkers because its nitrogen atoms are excellent coordination sites for metal ions. researchgate.net

The synthesis of a suitable linker is the first step in designing a MOF. This compound is an ideal starting point for creating such a linker. A typical strategy would involve a double cross-coupling reaction (e.g., two Suzuki or Sonogashira reactions) at the C-4 position to attach the imidazole core to a larger, rigid organic strut. For this to be possible, the initial iodo-imidazole would first need to be converted to a di-functionalized scaffold. More directly, a linker could be formed by coupling the 4-iodoimidazole unit to another molecule that contains a linking functional group, such as a carboxylic acid. For example, a Sonogashira coupling with 4-ethynylbenzoic acid would produce a linker containing both an imidazole ring and a carboxylate group. After deprotection of the EOM group, this bifunctional linker could be reacted with metal salts to self-assemble into a MOF. The resulting framework would have accessible imidazole sites within its pores, which could be used for gas sorption, catalysis, or sensing applications. researchgate.netmdpi.com

Contribution to the Development of New Synthetic Methodologies and Reaction Discovery

The development of new, efficient, and selective chemical reactions is a cornerstone of modern organic chemistry. Substrates with well-defined reactive sites are essential for discovering and optimizing these new transformations. Due to its distinct functional groups, this compound can serve as a valuable tool in this endeavor.

The presence of a carbon-iodine bond, known for its reactivity in a vast number of catalytic cycles, makes this compound an excellent test substrate for new cross-coupling methodologies. Researchers can use it to explore the scope and limitations of novel catalysts or reaction conditions designed for forming carbon-carbon or carbon-heteroatom bonds. Furthermore, the EOM-protected nitrogen allows for the study of reactions specifically at the C-4 position without complications from the acidic N-H proton, thereby providing clearer mechanistic insights. The development of a multi-gram scale synthesis for a related iodo-imidazole intermediate underscores the importance of such building blocks in creating libraries of new compounds for discovery research. orgsyn.org The use of iodo-imidazoles in solid-phase synthesis also represents a methodological advance, enabling the rapid generation of new chemical entities. nih.gov

Table 2: Functional Groups of this compound and Their Synthetic Roles

| Functional Group | Position | Role in Synthesis |

|---|---|---|

| Ethoxymethyl (EOM) | N-1 | Protecting Group: Masks the acidic N-H proton, preventing side reactions and enabling selective functionalization at other sites. Can be removed when needed. |

| Iodine | C-4 | Leaving Group/Reactive Site: Enables a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for C-C and C-N bond formation. |

Emerging Research Directions and Future Prospects

Sustainable and Green Synthesis of Imidazole (B134444) Derivatives

The chemical industry's shift towards sustainability has spurred significant research into green synthetic methods for heterocyclic compounds, including imidazoles. researchgate.net Traditional syntheses can involve harsh conditions, toxic reagents, and significant waste production. mdpi.com Modern approaches aim to mitigate these issues by using alternative energy sources, eco-friendly solvents, and reusable catalysts.

Recent advancements have highlighted several green strategies applicable to the synthesis of imidazole cores. scispace.com

Ultrasonic Irradiation : Sonochemistry has emerged as a powerful tool for accelerating reactions, improving yields, and reducing the need for hazardous solvents. mdpi.com Ultrasound-assisted, one-pot, four-component condensation reactions have been developed to produce tetrasubstituted imidazoles with excellent yields (up to 95%) in short reaction times. mdpi.com

Microwave Irradiation : Microwave-assisted synthesis is another energy-efficient method that significantly reduces reaction times compared to conventional heating. researchgate.netscispace.com It has been successfully used for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles. ijpsr.comorganic-chemistry.org

Green Catalysts and Solvents : The use of natural organic acids like malic acid or citric acid as biodegradable and environmentally friendly catalysts represents a significant step forward. scispace.com Similarly, employing water as a green solvent in conjunction with recyclable catalysts like PEG-SOCl further enhances the sustainability of these synthetic routes. ijpsr.com

These green methodologies, while demonstrated for various substituted imidazoles, could be adapted for the synthesis of precursors to 1-(ethoxymethyl)-4-iodo-1H-imidazole, reducing the environmental impact of its production.

Table 1: Comparison of Green Synthesis Methodologies for Imidazole Derivatives

| Methodology | Energy Source | Key Advantages | Example Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Sonochemistry | Ultrasound | Enhanced reaction rates, improved yields, reduced solvent use. | Nano-silica dendritic polymer-supported H₃PW₁₂O₄₀ NPs. | mdpi.com |

| Microwave Synthesis | Microwaves | Rapid reactions, higher yields, solvent-free conditions. | Natural organic acids (e.g., malic acid). | scispace.com |

| Green Catalysis | Conventional/MW | Use of non-toxic, reusable, and biodegradable catalysts. | PEG-SOCl in water. | ijpsr.com |

High-Throughput Synthesis and Combinatorial Chemistry Approaches

High-throughput synthesis and combinatorial chemistry are pivotal in modern drug discovery, enabling the rapid generation of large libraries of compounds for biological screening. The imidazole scaffold is a common feature in many pharmacologically active molecules, making it a prime target for these approaches. researchgate.netnih.gov

Solid-phase synthesis is a cornerstone of combinatorial chemistry and has been successfully applied to the generation of 4-substituted imidazole libraries. nih.govnih.gov A general strategy involves:

Immobilizing an imidazole scaffold, such as 4-iodoimidazole (B15931), onto a solid support resin. nih.gov

Performing a metal-halogen exchange reaction on the resin-bound iodoimidazole. nih.gov

Treating the resulting intermediate with a diverse range of electrophiles to introduce various substituents at the 4-position. nih.gov

Cleaving the final products from the resin to yield a library of 4-substituted imidazoles. nih.gov

This approach could be directly applied to this compound. By using this compound as the starting scaffold, researchers could generate a focused library of derivatives with variations at the 4-position, which would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Table 2: General Scheme for Combinatorial Synthesis of 4-Substituted Imidazoles

| Step | Description | Purpose | Key Reagents | Reference |

|---|---|---|---|---|

| 1. Immobilization | Attach the imidazole precursor to a solid support. | Facilitates purification by simple filtration. | Resin, linking agent. | nih.gov |

| 2. Activation | Perform metal-halogen exchange at the C-I bond. | Creates a reactive nucleophilic center at C4. | Organolithium or Grignard reagents. | nih.gov |

| 3. Diversification | React with various electrophiles. | Introduces a wide range of functional groups. | Aldehydes, ketones, alkyl halides, etc. | nih.gov |

| 4. Cleavage | Release the final compounds from the resin. | Obtains the purified product library. | Acidic or specific cleavage agents. | nih.gov |

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, accelerating research and reducing the need for trial-and-error experimentation. nih.gov Methods like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling are increasingly applied to imidazole derivatives. researchgate.netmdpi.com

Property Prediction : DFT calculations, often using software packages like Gaussian or COSMOtherm, can predict fundamental thermophysical properties such as density, viscosity, and enthalpy of formation for imidazole compounds. researchgate.netmdpi.comresearchgate.net These predictions have shown good correlation with experimental data, though some properties like viscosity may require scaling factors for accuracy. mdpi.comresearchgate.net

Mechanism Elucidation : Theoretical studies are used to investigate reaction mechanisms. For instance, DFT has been employed to study the formation of halogen bonds between iodine and imidazolium-based ionic liquids, providing insights into charge distribution, interaction energies, and orbital analyses (NBO/AIM). nih.gov Such studies could illuminate the electronic behavior of the C-I bond in this compound.

Structure-Activity Relationships : QSPR and related in silico models can establish mathematical relationships between molecular structure and biological activity or chemical properties. nih.govresearchgate.net These models can be used to design new imidazole derivatives with desired characteristics and to predict the behavior of compounds like this compound in various chemical environments. researchgate.netmdpi.com